molecular formula C19H23NO4S B2795814 2-(2-methoxyphenoxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide CAS No. 1203268-59-0

2-(2-methoxyphenoxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide

Cat. No.: B2795814
CAS No.: 1203268-59-0
M. Wt: 361.46
InChI Key: BYRATXUDIDZQKZ-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide is a synthetic organic compound It is characterized by the presence of a methoxyphenoxy group, a thiophenyl group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the methoxyphenoxy acetic acid intermediate.

    Synthesis of the Thiophenyl Tetrahydropyran Intermediate: The thiophenyl group is introduced through a reaction involving thiophene and a suitable tetrahydropyran derivative.

    Coupling Reaction: The final step involves coupling the methoxyphenoxy acetic acid intermediate with the thiophenyl tetrahydropyran intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The methoxy group on the phenoxy ring may be susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) may be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: It could be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound might be used in the synthesis of novel polymers or as a building block for advanced materials.

    Organic Synthesis: It could serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenoxy)acetamide: Lacks the thiophenyl and tetrahydropyran groups.

    N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide: Lacks the methoxyphenoxy group.

Uniqueness

The presence of both the methoxyphenoxy and thiophenyl tetrahydropyran groups in 2-(2-methoxyphenoxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide makes it unique. This combination of functional groups could confer distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-22-15-5-2-3-6-16(15)24-13-18(21)20-14-19(8-10-23-11-9-19)17-7-4-12-25-17/h2-7,12H,8-11,13-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRATXUDIDZQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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